tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: is a spirocyclic oxindole compound Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture
Preparation Methods
The synthesis of tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:
Dianion Alkylation: The process begins with the alkylation of ethyl 2-oxindoline-5-carboxylate to form a spirocyclic intermediate.
Cyclization: This intermediate undergoes cyclization to form the spirocyclic oxindole structure.
Demethylation: The final step involves the demethylation of the spirocyclic oxindole to yield the target compound.
This synthetic route is efficient and scalable, with an overall yield of 35% over eight steps without the need for chromatographic purification .
Chemical Reactions Analysis
tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, to introduce different substituents.
Common reagents used in these reactions include Raney nickel for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Drug Discovery: Due to its spirocyclic structure, the compound is a valuable scaffold in the development of new pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure allows it to interact with a wide range of biological targets, making it useful in the design of drugs for various therapeutic areas.
Biological Studies: Researchers use this compound to study the interactions between spirocyclic structures and biological receptors, providing insights into receptor-ligand interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into the binding sites of various receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target receptor .
Comparison with Similar Compounds
tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique compared to other spirocyclic oxindoles due to the presence of the fluorine atom and the tert-butyl group. Similar compounds include:
tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spirocyclic structure but differs in the substituents and the type of rings involved.
1’-tert-Butoxycarbonyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid: This compound is closely related but lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
Properties
IUPAC Name |
tert-butyl 4-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSRVVQZPRBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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